3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde
CAS No.: 845873-35-0
Cat. No.: VC4449788
Molecular Formula: C11H15BO3S
Molecular Weight: 238.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 845873-35-0 |
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Molecular Formula | C11H15BO3S |
Molecular Weight | 238.11 |
IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |
Standard InChI Key | BRXYKYHKDVEBKJ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 3-position with a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This configuration is critical for its dual reactivity:
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Boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation .
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Aldehyde: Participates in condensation reactions (e.g., Schiff base formation) and serves as an electrophilic site for nucleophilic additions .
The molecular formula is C₁₁H₁₅BO₃S, with a molecular weight of 238.12 g/mol .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 9.94 (s, 1H, CHO), 7.82 (s, 1H, thiophene-H), 2.76 (t, 2H, CH₂), 1.73–1.27 (m, 12H, pinacol methyl groups) .
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¹³C NMR: δ 183.19 (CHO), 145.05–117.59 (thiophene and boron-bound carbons) .
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IR: Strong absorption at 1690 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O) .
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via Pd-catalyzed Miyaura borylation of halogenated thiophene precursors:
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Substrate: 3-Bromo-2-formylthiophene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc .
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Conditions: Reactions proceed at 80–100°C in anhydrous THF or dioxane under inert atmosphere .
Key reaction:
Purification and Stability
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Purification: Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) .
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Stability: Air- and moisture-sensitive; stored under nitrogen at 2–8°C .
Physicochemical Properties
Property | Value | Source |
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Melting Point | 68–70°C | |
Boiling Point | 359.1 ± 27.0°C (predicted) | |
Density | 1.1 ± 0.1 g/cm³ | |
Solubility | THF, DCM, DMSO; insoluble in H₂O | |
Flash Point | 171.0 ± 23.7°C |
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The boronate ester undergoes cross-coupling with aryl halides to form biaryl systems, critical for:
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Pharmaceutical intermediates: Anticancer agents (e.g., kinase inhibitors) .
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π-Conjugated polymers: Used in organic photovoltaics (PCE > 8%) .
Example: Coupling with 4-bromo-1H-indole-7-carboxamide yields 4-(3-aminophenyl)-1H-indole-7-carboxamide (63% yield) .
Aldehyde Functionalization
The formyl group participates in:
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Schiff base formation: With amines to create imines for metal-organic frameworks (MOFs) .
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Knoevenagel condensation: With active methylene compounds (e.g., cyanoacetic acid) to extend conjugation in dyes .
Hazard | Precautionary Measures | Source |
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Skin irritation (H315) | Wear nitrile gloves; avoid direct contact | |
Eye damage (H319) | Use safety goggles | |
Respiratory irritation (H335) | Work in fume hood |
First Aid:
Industrial and Research Use
Material Science
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Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s when polymerized with thieno[3,2-b]thiophene .
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Dye-sensitized solar cells (DSSCs): Achieve IPCE > 70% at 450 nm .
Medicinal Chemistry
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